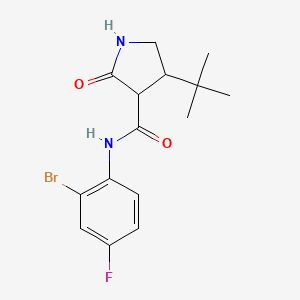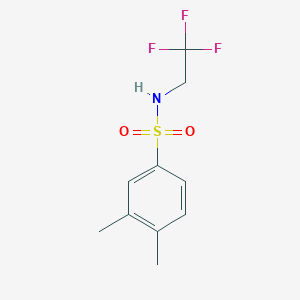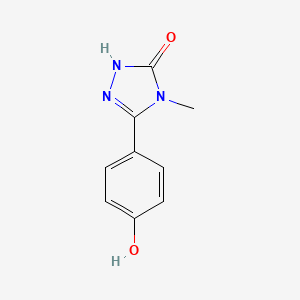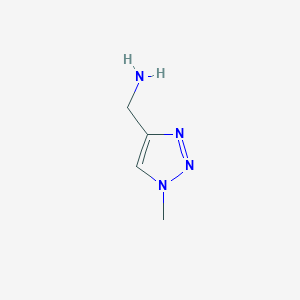![molecular formula C10H9ClFN3O B2881154 1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1691868-64-0](/img/structure/B2881154.png)
1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of ethan-1-ol, which is a type of alcohol. It contains a 1H-1,2,3-triazol-4-yl group and a 2-chloro-5-fluorophenyl group attached to the ethan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound includes a 1H-1,2,3-triazol-4-yl group and a 2-chloro-5-fluorophenyl group attached to the ethan-1-ol . The empirical formula is C8H8ClFO, and the molecular weight is 174.60 .Physical And Chemical Properties Analysis
The compound is a solid . It has an empirical formula of C8H8ClFO and a molecular weight of 174.60 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available information.Wissenschaftliche Forschungsanwendungen
Antiviral Research
The indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . This suggests that “1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” could be synthesized and tested for potential antiviral properties, particularly against RNA and DNA viruses. Its efficacy could be evaluated in vitro, using various viral strains to determine its spectrum of antiviral activity.
Anti-inflammatory Studies
Indole derivatives are known for their anti-inflammatory properties . As such, the compound could be used in the development of new anti-inflammatory agents. Research could focus on the synthesis of analogs and their pharmacological evaluation in models of inflammation, such as induced arthritis or dermatitis in animal models.
Anticancer Investigations
The structural complexity of indole derivatives, including the presence of a triazole ring as in our compound, often correlates with anticancer activities . Research could be directed towards the synthesis of novel derivatives and their screening against a panel of cancer cell lines. The goal would be to identify any cytotoxic effects and the mechanism of action, such as apoptosis induction or cell cycle arrest.
Antimicrobial Applications
The antimicrobial potential of indole derivatives is well-documented . “1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” could be investigated for its efficacy against a range of bacterial and fungal pathogens. Studies could include determining the minimum inhibitory concentration (MIC) and exploring the compound’s mechanism of action on microbial cell walls or DNA replication.
Antitubercular Activity
Given the biological activity of indole derivatives against Mycobacterium tuberculosis, the compound could be explored for its antitubercular properties . Research could involve synthesizing a series of derivatives and evaluating their activity against drug-resistant strains of tuberculosis, potentially leading to new therapeutic options.
Antidiabetic Research
Indole derivatives have shown promise in antidiabetic research, suggesting potential applications for our compound in this field . Studies could focus on the compound’s ability to modulate insulin secretion or its effects on glucose uptake in adipose or muscle tissue, contributing to the development of new antidiabetic drugs.
Eigenschaften
IUPAC Name |
1-[1-(2-chloro-5-fluorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c1-6(16)9-5-15(14-13-9)10-4-7(12)2-3-8(10)11/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKJSYDJLJGETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=C(C=CC(=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2881074.png)
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2881076.png)
![1-[3-(2-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2881077.png)



![3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881084.png)
![N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2881086.png)
![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2881087.png)



